2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core and a benzo[d]thiazole moiety, connected via a thioether linkage.
Preparation Methods
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the thioether linkage: This step involves the reaction of the benzofuro[3,2-d]pyrimidine derivative with a thiol compound.
Attachment of the benzo[d]thiazole moiety: This can be done through nucleophilic substitution reactions, where the thioether intermediate reacts with a benzo[d]thiazole derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether linkage to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Due to its unique structure, it may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression, depending on the specific context of its use.
Comparison with Similar Compounds
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid: This compound shares the benzofuro[3,2-d]pyrimidine core but has a different functional group, which may result in different chemical and biological properties.
N-(6-methylbenzo[d]thiazol-2-yl)acetamide:
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in the individual components.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c1-11-6-7-13-15(8-11)28-20(23-13)24-16(25)9-27-19-18-17(21-10-22-19)12-4-2-3-5-14(12)26-18/h2-8,10H,9H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIQPXIOHICDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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